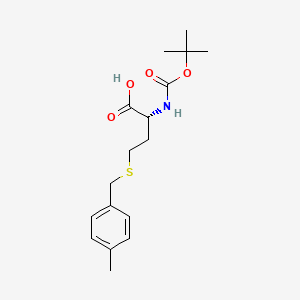

Boc-D-Pen(pMeBzl)-OH.DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

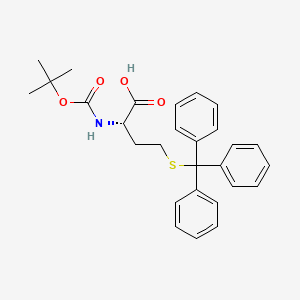

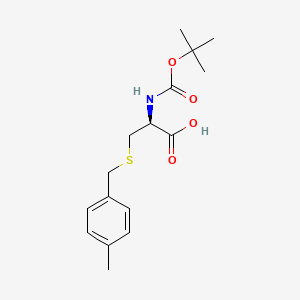

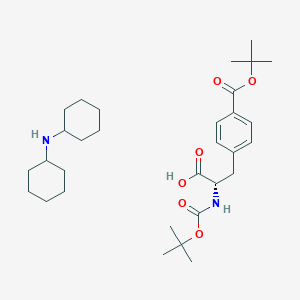

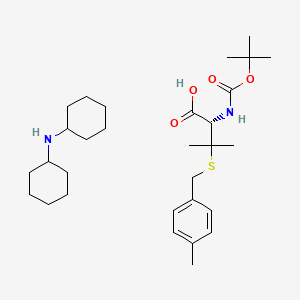

“Boc-D-Pen(pMeBzl)-OH.DCHA” is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The compound has a molecular formula of C18H27NO4S and a molecular weight of 353.48 .

Molecular Structure Analysis

The IUPAC name for “Boc-D-Pen(pMeBzl)-OH.DCHA” is (2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI key is SIBYHJVDFRKDDV-AWEZNQCLSA-N .Physical And Chemical Properties Analysis

“Boc-D-Pen(pMeBzl)-OH.DCHA” has a boiling point of 504.2±50.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Scientific Research Applications

Drug Discovery and Development

Boc-D-Pen(pMeBzl)-OH.DCHA is a derivative of D-Penicillamine , which is a penicillin metabolite used in the treatment of several conditions. This suggests that Boc-D-Pen(pMeBzl)-OH.DCHA could potentially be used in the development of new drugs or therapies.

Treatment of Wilson’s Disease

D-Penicillamine, from which Boc-D-Pen(pMeBzl)-OH.DCHA is derived, is used in the treatment of Wilson’s disease . This is a genetic disorder in which copper builds up in the body, leading to neurological or liver problems. Boc-D-Pen(pMeBzl)-OH.DCHA could potentially be used in research related to this disease.

Treatment of Cystinuria

Cystinuria is another condition treated with D-Penicillamine . It’s a genetic disorder that causes an excess of the amino acid cystine in the urine, leading to the formation of cystine stones. Boc-D-Pen(pMeBzl)-OH.DCHA could be used in research aimed at improving treatments for this condition.

Treatment of Scleroderma

Scleroderma, a group of autoimmune diseases that result in hardening of the skin and connective tissues, can also be treated with D-Penicillamine . Research into the use of Boc-D-Pen(pMeBzl)-OH.DCHA could potentially lead to new insights or treatments for this condition.

Treatment of Arsenic Poisoning

D-Penicillamine is used in the treatment of arsenic poisoning . Boc-D-Pen(pMeBzl)-OH.DCHA could potentially be used in research related to the development of new treatments for arsenic poisoning.

Impurity Studies in Pharmaceuticals

Boc-D-Pen(pMeBzl)-OH.DCHA is categorized under impurities . Therefore, it could be used in pharmaceutical research to study the effects of impurities on drug efficacy and safety.

Mechanism of Action

Target of Action

Boc-D-Pen(pMeBzl)-OH.DCHA, also known as Boc-Pen(pMeBzl)-OH, is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of various conditions such as Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The primary targets of this compound are likely to be similar to those of D-Penicillamine.

Mode of Action

D-Penicillamine is known to chelate copper, leading to increased urinary copper excretion, which is beneficial in conditions like Wilson’s disease .

Biochemical Pathways

The biochemical pathways affected by Boc-D-Pen(pMeBzl)-OH.DCHA are likely to be similar to those affected by D-Penicillamine. D-Penicillamine is involved in the regulation of copper metabolism, particularly in the liver, where it prevents the accumulation of copper .

Pharmacokinetics

D-Penicillamine is well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Boc-D-Pen(pMeBzl)-OH.DCHA’s action are likely to be similar to those of D-Penicillamine. D-Penicillamine reduces copper levels in the body, alleviating symptoms of copper overload in conditions like Wilson’s disease .

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRVVSYJKYAIZ-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673772 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Pen(pMeBzl)-OH.DCHA | |

CAS RN |

198470-36-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.